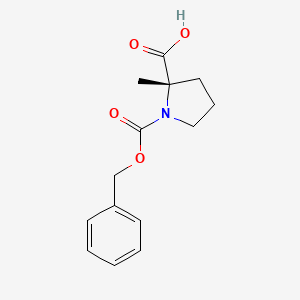
3-Chloroindolizine
Descripción general
Descripción
3-Chloroindolizine is a heterocyclic aromatic organic compound characterized by the presence of a chlorine atom at the third position of the indolizine ring system. Indolizines are nitrogen-containing heterocycles that are structurally related to indoles and have garnered significant interest due to their biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Methodologies: The synthesis of indolizines, including this compound, often involves classical reactions such as the Tschitschibabin reaction, which involves the cyclization of α-aminoketones with chloroform.
Transition-Metal-Catalyzed Reactions: Modern synthetic approaches include transition-metal-catalyzed cycloisomerization and cross-coupling reactions. These methods offer greater control over the substitution patterns on the indolizine ring.
Radical Cyclization: Radical cyclization methods have also been developed, providing efficient routes to synthesize indolizine derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthetic routes that prioritize yield, purity, and cost-effectiveness. These methods are optimized to meet the demands of pharmaceutical and chemical industries.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions at the chlorine position are common, leading to the formation of different substituted indolizines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including indolizine-3-oxide.
Reduction Products: Reduced forms such as indolizine-3-ol.
Substitution Products: Substituted indolizines with different functional groups at the chlorine position.
Aplicaciones Científicas De Investigación
3-Chloroindolizine and its derivatives have found applications in various fields:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for their therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Chloroindolizine exerts its effects depends on its specific application. For example, in anticancer research, it may interact with molecular targets such as DNA or proteins involved in cell proliferation. The exact pathways and molecular targets can vary based on the biological context and the specific derivatives being studied.
Comparación Con Compuestos Similares
3-Bromoindolizine
3-Iodoindolizine
3-Fluoroindolizine
3-Methylindolizine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
3-chloroindolizine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDFQVVAWDBBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethane-1,2-diyl bis[(2-chloroethyl)carbamate]](/img/structure/B3192544.png)

